5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95%
Overview
Description
5-Fluoro-2-isocyano-1,3-dimethyl-benzene (FCDM) is a synthetic organic compound with a wide range of applications in scientific research. This compound has a unique chemical structure, consisting of a benzene ring with two methyl groups and a fluoro-isocyano substituent. FCDM is a useful reagent for organic synthesis and has been used for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. FCDM is also used in the synthesis of polymers and other materials. In addition, FCDM has been used in a variety of biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% is not fully understood. However, it is thought that 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% acts as an alkylating agent, which is capable of covalently binding to biomolecules such as proteins and nucleic acids. This covalent binding results in the formation of adducts, which can cause a variety of effects, including the disruption of protein-protein interactions, the disruption of DNA-protein interactions, and the alteration of gene expression.
Biochemical and Physiological Effects
5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has been found to have a variety of biochemical and physiological effects. For example, 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has been found to cause oxidative stress, which can lead to the formation of reactive oxygen species, such as superoxide and hydrogen peroxide. These reactive oxygen species can cause damage to cells, leading to cell death and apoptosis. 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has also been found to cause the disruption of protein-protein interactions, the disruption of DNA-protein interactions, and the alteration of gene expression.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% in laboratory experiments has several advantages. 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. In addition, 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% is relatively stable, making it suitable for long-term storage.
However, 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% also has several limitations. 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% is a highly reactive compound, and it can react with other compounds, leading to the formation of potentially toxic by-products. In addition, 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% is a carcinogen, and it can cause DNA damage, leading to the formation of mutations. Therefore, it is important to use appropriate safety measures when handling 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95%.
Future Directions
The use of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to better understand the mechanism of action of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% and to identify the potential therapeutic applications of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95%. In addition, further research is needed to explore the potential toxicity of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% and to develop methods to reduce its toxicity. Furthermore, further research is needed to develop methods to synthesize 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% more efficiently and to identify new potential applications of 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95%.
Synthesis Methods
5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% can be synthesized using several methods, including the Ullmann reaction, the Sonogashira coupling, and the Heck reaction. The Ullmann reaction involves the reaction of an aryl halide with a metal catalyst and an amine, resulting in the formation of an aryl amine. The Sonogashira coupling involves the reaction of an aryl halide and an alkynyl halide with a metal catalyst to form a carbon-carbon bond. The Heck reaction involves the reaction of an aryl halide with an alkyne in the presence of a metal catalyst, resulting in the formation of a carbon-carbon bond.
Scientific Research Applications
5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has also been used in the synthesis of polymers and other materials. In addition, 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has been used in biochemical and physiological studies. For example, 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has been used to study the effects of reactive oxygen species on cell viability, to study the role of glycosylation in protein folding, and to study the mechanisms of cell death and apoptosis. 5-Fluoro-2-isocyano-1,3-dimethyl-benzene; 95% has also been used to study the effects of oxidative stress on the cardiovascular system and to study the role of mitochondria in cell death and apoptosis.
properties
IUPAC Name |
5-fluoro-2-isocyano-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVNJDOLJRIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278292 | |
Record name | 5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
CAS RN |
1204306-55-7 | |
Record name | 5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204306-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-isocyano-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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